molecular formula C16H16N2O B11344023 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11344023
M. Wt: 252.31 g/mol
InChI Key: KZMJQKSWDUVABW-UHFFFAOYSA-N
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Description

2-[(2,4-Dimethylphenoxy)methyl]-1H-benzimidazole is a chemical compound built around the benzimidazole pharmacophore, a heterocyclic aromatic system of significant interest in medicinal chemistry and drug discovery. The benzimidazole scaffold is a versatile structure found in numerous therapeutic agents due to its similarity to naturally occurring purine nucleotides, which allows it to interact effectively with various biological targets . This specific derivative features a 2,4-dimethylphenoxymethyl substitution, which can influence its physicochemical properties and biological activity. While specific studies on this exact compound are not readily available in the public domain, benzimidazole derivatives as a class demonstrate a broad spectrum of pharmacological activities. Research on analogous structures has shown potential in areas such as anticancer therapy, where they can act as topoisomerase inhibitors, DNA intercalating agents, or kinase inhibitors . Other benzimidazole derivatives have displayed anti-inflammatory properties by targeting enzymes like cyclooxygenase (COX), Phospholipase A2, and Aldose Reductase . Furthermore, the benzimidazole core has been exploited in the development of antiviral agents, such as non-nucleoside inhibitors of the Hepatitis C virus RNA-dependent RNA polymerase . The primary value of this compound for researchers lies in its use as a building block for synthesizing more complex molecules or as a probe for studying biological pathways and interactions. Its unique substitution pattern makes it a valuable candidate for structure-activity relationship (SAR) studies in the pursuit of new therapeutic leads across multiple disease areas, including oncology, virology, and inflammatory diseases. This product is intended for research applications in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C16H16N2O

Molecular Weight

252.31 g/mol

IUPAC Name

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C16H16N2O/c1-11-7-8-15(12(2)9-11)19-10-16-17-13-5-3-4-6-14(13)18-16/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

KZMJQKSWDUVABW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NC3=CC=CC=C3N2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole typically involves the reaction of 2,4-dimethylphenol with a suitable benzimidazole precursor. One common method involves the use of 2-(4-benzoyl-2-bromo-phenoxy) acetic acid as a starting material, which reacts with a benzimidazole derivative in the presence of thionyl chloride and triethylamine in 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole core and methylphenoxy group undergo oxidation under controlled conditions:

Reagents Conditions Products Key Findings
Potassium permanganateAqueous acidic medium (H₂SO₄)Benzimidazolone derivativesOxidation targets the methyl group on the phenoxy moiety, forming ketones.
Chromium trioxide (CrO₃)Organic solvent (e.g., acetone)Carboxylic acid derivativesComplete oxidation of the methyl group yields phenoxycarboxylic acid analogs.
Hydrogen peroxide (H₂O₂)Neutral pH, room temperatureN-Oxide intermediatesLimited to the benzimidazole nitrogen, forming N-oxide species.

Mechanistic Insight : Oxidation preferentially occurs at the electron-rich methyl groups on the phenoxy ring due to their susceptibility to radical or electrophilic attack .

Reduction Reactions

Reduction primarily affects the benzimidazole ring and substituents:

Reagents Conditions Products Key Findings
Sodium borohydride (NaBH₄)Methanol, refluxPartially saturated benzimidazolinesSelective reduction of the imine bond in the benzimidazole ring.
Hydrogen gas (H₂) + Pd/CEthanol, 50–60°C, 1–2 atmFully saturated cyclohexane derivativesComplete hydrogenation of both aromatic rings, yielding bicyclic amines.
Lithium aluminum hydride (LiAlH₄)Dry tetrahydrofuran (THF)Alcohol derivativesReduction of ester or ketone groups introduced via prior oxidation.

Structural Impact : Saturation of the benzimidazole ring enhances solubility but reduces aromatic conjugation .

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Electrophilic Substitution

Reagents Position Products Key Findings
Bromine (Br₂)C-5/C-6 of benzimidazole5-Bromo or 6-bromo derivativesDirected by the electron-donating methylphenoxy group .
Nitration (HNO₃/H₂SO₄)Para to the phenoxy groupNitro-substituted analogsSteric hindrance from methyl groups limits substitution patterns .

Nucleophilic Substitution

Reagents Site Products Key Findings
Sodium hydroxide (NaOH)Methylphenoxy methyl groupHydrolyzed alcohol derivativesAlkaline conditions cleave the ether linkage, yielding phenolic alcohols.
Ammonia (NH₃)Benzimidazole C-2 position2-Amino derivativesRequires high-temperature amination in sealed tubes .

Regioselectivity : The methylphenoxy group directs electrophiles to the benzimidazole ring’s less hindered positions .

Functionalization for Biological Activity

Derivatives synthesized via these reactions exhibit enhanced pharmacological properties:

  • Antiproliferative activity : Ethoxy-substituted analogs inhibit MDA-MB-231 breast cancer cells (IC₅₀: 8–12 μM) .

  • Antimicrobial effects : Brominated derivatives show MIC values of 4–8 μg/mL against Staphylococcus aureus .

Stability and Reactivity Trends

  • Thermal stability : Decomposes above 250°C without melting .

  • pH sensitivity : Stable in neutral conditions but hydrolyzes under strong acidic/basic conditions.

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole, have shown significant antimicrobial properties. Research indicates that compounds with a benzimidazole core exhibit potent activity against a range of bacterial and fungal pathogens. For instance, studies have demonstrated that certain derivatives possess minimal inhibitory concentrations (MIC) effective against strains such as Staphylococcus aureus and Candida albicans .

CompoundPathogenMIC (μg/mL)
2gS. aureus4
2gC. albicans64

Mechanism of Action: The antimicrobial activity is attributed to the ability of these compounds to penetrate microbial cell membranes and disrupt critical cellular processes .

Anticancer Properties

The antiproliferative effects of benzimidazole derivatives have been extensively studied, with promising results in cancer cell lines. For example, the compound has been shown to inhibit the growth of the MDA-MB-231 breast cancer cell line significantly .

Case Study: A study involving various benzimidazole derivatives found that certain modifications enhanced their cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This selective action makes them potential candidates for targeted cancer therapies.

Antifungal Effects

Research has also highlighted the antifungal properties of benzimidazole derivatives. The compound demonstrated moderate antifungal activity against strains such as Aspergillus niger, indicating its potential use in treating fungal infections .

Case Studies

Several case studies have explored the applications of benzimidazole derivatives:

  • Anticancer Research: A comprehensive review analyzed various benzimidazole compounds and their effects on different cancer cell lines, demonstrating significant cytotoxicity and potential for drug development .
  • Antimicrobial Efficacy: Another study synthesized a series of benzimidazole derivatives and evaluated their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that structural modifications could enhance efficacy .

Mechanism of Action

The mechanism of action of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the function of key enzymes or proteins involved in bacterial cell division, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogues

Antimicrobial Activity
  • 2-[(2,4-Dimethylphenoxy)methyl]-1H-benzimidazole: Limited direct data, but methyl groups may reduce polarity, improving membrane penetration .
  • 2-(2,4-Dichlorophenoxymethyl)-1H-benzimidazole: Exhibits antioxidant activity (IC₅₀: 12.5 μM in DPPH assay) attributed to halogen substituents enhancing radical scavenging .
  • Anti-Helicobacter pylori derivatives : Thioether-linked benzimidazoles (e.g., compound88 ) show potent bactericidal activity (MBC: 2 μg/mL) due to enhanced sulfur-mediated targeting .
Analgesic and Antispasmodic Activity
  • 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid : Displays naloxone-sensitive analgesic activity (ED₅₀: 8 mg/kg) in tail-clamp tests, linked to nitro group interactions with opioid receptors .
Antioxidant Activity
  • 2-(4-Nitrobenzyl)-1H-benzimidazole derivatives : Thiadiazole-substituted variants inhibit xanthine oxidase (IC₅₀: 0.8 μM), crucial in oxidative stress pathways .

Physicochemical Properties

Property 2-[(2,4-Dimethylphenoxy)methyl]-1H-benzimidazole 2-(4-Fluorophenyl)-1H-benzimidazole 2-(2-Nitrophenyl)-1H-benzimidazole-5-carboxylic acid
LogP ~3.2 (predicted) 2.8 (experimental) 1.5 (low due to -COOH)
Solubility (aqueous) Low Moderate High
Melting Point Not reported 198–200°C 245–247°C

Key Observations :

  • Carboxylic acid derivatives exhibit higher solubility, favoring renal excretion .

Structure-Activity Relationship (SAR) Insights

Phenoxy Substituents: Methyl groups (electron-donating) enhance lipophilicity and may prolong half-life . Halogens (e.g., Cl, F) improve target binding via halogen bonding and metabolic stability .

Benzimidazole Core Modifications: C5-carboxylic acid derivatives exhibit pH-dependent solubility, useful for prodrug design . Thioether or triazole linkages (e.g., in compound 9c) enhance antibacterial potency by mimicking endogenous substrates .

Biological Activity

2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. Benzimidazole derivatives are known for their broad therapeutic potential, including anticancer, antimicrobial, and antiviral properties. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, efficacy in various biological assays, and relevant case studies.

The biological activity of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound inhibits cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
  • DNA Interference : It disrupts DNA synthesis and repair mechanisms, potentially leading to apoptosis in cancer cells .
  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains .

Anticancer Activity

Several studies have evaluated the anticancer effects of benzimidazole derivatives. For instance:

  • In Vitro Studies : A study reported that compounds similar to 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole demonstrated potent antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) with IC50 values ranging from 16.38 μM to 29.39 μM depending on the substituents on the benzimidazole ring .
CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39

Antimicrobial Activity

The antimicrobial efficacy of 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole has also been assessed:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values of 8 μg/mL against Streptococcus faecalis and Staphylococcus aureus, indicating strong antibacterial activity compared to standard antibiotics like amikacin .
PathogenMIC (μg/mL)
Streptococcus faecalis8
Staphylococcus aureus4
MRSA4

Study on Antiviral Activity

A recent investigation highlighted the antiviral potential of benzimidazole derivatives against HIV. Compound derivatives showed significant inhibitory activity against wild-type and mutant strains with EC50 values as low as 10.6 nM for wild-type strains .

Toxicological Assessments

Toxicity studies conducted on animal models revealed that while no mortality was observed at doses up to 183 mg/kg body weight, there was a notable decrease in body weight post-administration, indicating the need for further safety evaluations .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-[(2,4-dimethylphenoxy)methyl]-1H-benzimidazole derivatives?

Answer:
Optimal routes involve multistep organic synthesis with tailored reaction conditions. For example:

  • Coupling reactions under reflux with solvents like DMSO or ethanol, often using acetic acid as a catalyst (e.g., condensation of o-phenylenediamine with substituted aldehydes) .
  • Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to introduce triazole or thiazole moieties, as demonstrated in hybrid benzimidazole-triazole-thiazole derivatives .
  • Microwave-assisted synthesis to accelerate reaction rates and improve yields, particularly for Pd-catalyzed cross-coupling reactions .
    Key steps include purification via recrystallization (water-ethanol mixtures) and validation through melting point analysis and elemental composition checks .

Basic: How can researchers confirm the structural integrity and purity of synthesized derivatives?

Answer:
Comprehensive spectroscopic and crystallographic techniques are essential:

  • FT-IR and NMR (¹H, ¹³C) to verify functional groups and substituent positions .
  • X-ray crystallography for unambiguous determination of molecular geometry and intermolecular interactions (e.g., π-π stacking in planar benzimidazole cores) .
  • Elemental analysis (CHNS) to validate purity by comparing experimental and theoretical elemental ratios .

Advanced: How should structure-activity relationship (SAR) studies be designed to optimize antitumor activity?

Answer:

  • Systematic substitution : Introduce electron-withdrawing (e.g., nitro, fluoro) or donating (e.g., methoxy) groups at the 2,4-dimethylphenoxy or benzimidazole positions to modulate electronic properties and binding affinity .
  • Molecular docking : Use software like AutoDock to predict interactions with targets (e.g., Hedgehog signaling proteins or tubulin) and prioritize derivatives with favorable binding scores .
  • In vitro screening : Test cytotoxicity against cancer cell lines (e.g., MCF-7 for breast cancer) and compare IC₅₀ values to establish SAR trends .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Analytical validation : Use standardized assays (e.g., MTT for cytotoxicity) and replicate experiments under controlled conditions to minimize variability .
  • Computational cross-checking : Compare experimental results with density functional theory (DFT)-derived physicochemical properties (e.g., HOMO-LUMO gaps) to identify outliers .
  • Meta-analysis : Aggregate data from multiple studies to distinguish trends from anomalous results, particularly for antimicrobial or anti-inflammatory activities .

Advanced: How can computational models elucidate charge-transfer mechanisms in benzimidazole derivatives?

Answer:

  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict electron donor-acceptor behavior and polarizability .
  • Vibrational spectroscopy : Pair experimental FT-IR/Raman data with Potential Energy Distribution (PED) analysis to map charge delocalization in the benzimidazole core .
  • Molecular dynamics (MD) simulations : Model solvent interactions and protonation states to assess stability under physiological conditions .

Advanced: What supramolecular applications leverage benzimidazole’s coordination properties?

Answer:

  • Metal-organic frameworks (MOFs) : Design Pd(II)-benzimidazole complexes for catalytic applications (e.g., Suzuki-Miyaura cross-coupling) .
  • Stimuli-responsive nanocontainers : Functionalize cyclodextrin or calixarene with benzimidazole to create pH-sensitive drug delivery systems .
  • Coordination polymers : Exploit N-H⋯O/F hydrogen bonds and π-π interactions to engineer crystalline materials with tunable porosity .

Advanced: How are microwave-promoted reactions applied to benzimidazole chemistry?

Answer:

  • Optimized catalysis : Use Pd(OAc)₂ with silyl-substituted benzimidazole ligands under microwave irradiation to enhance Heck-Mizoroki and Suzuki-Miyaura reaction efficiency .
  • Rapid heterocycle formation : Achieve cyclization of o-phenylenediamine derivatives in minutes (vs. hours under conventional heating) .

Advanced: What analytical methods address limitations in benzimidazole quality control?

Answer:

  • UV spectrophotometry : Develop low-cost, high-throughput methods for quantifying benzimidazole content in raw materials using λₘₐₓ ~ 295–310 nm .
  • HPLC-MS : Resolve complex mixtures (e.g., degradation products) with reverse-phase columns and mass spectral validation .

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